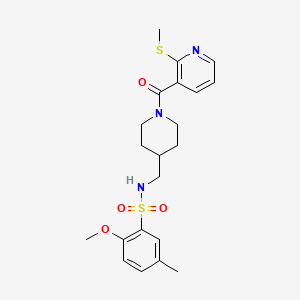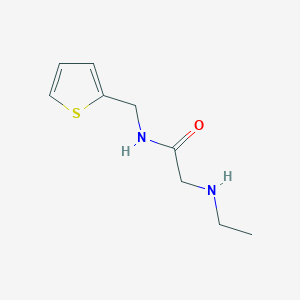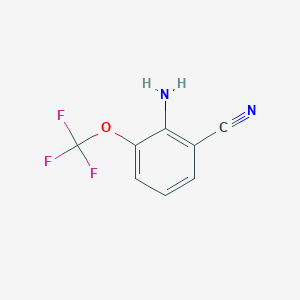![molecular formula C12H13ClO B2392757 [3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287300-92-7](/img/structure/B2392757.png)
[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as CPBM, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. CPBM is a bicyclic compound that contains a chlorophenyl group and a hydroxyl group. It has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol acts as an agonist at the mu-opioid receptor, which is a G protein-coupled receptor. When [3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol binds to the receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release and the modulation of pain perception. [3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has also been shown to have an effect on the levels of certain neurotransmitters, including dopamine and serotonin.
Biochemical and Physiological Effects
[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been shown to have anxiolytic and antidepressant effects in behavioral tests. [3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been found to increase the levels of certain neurotransmitters, including dopamine and serotonin, in the brain. It has also been shown to have an effect on the immune system, reducing inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of [3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol is its high affinity for the mu-opioid receptor, which makes it a promising candidate for the development of analgesic and anti-inflammatory drugs. However, [3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has also been shown to have addictive properties, which may limit its use in clinical settings. In addition, further research is needed to determine the safety and efficacy of [3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol in humans.
Future Directions
There are several future directions for the study of [3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol. One area of research is the development of [3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol analogues that have improved pharmacological properties, such as reduced addictive potential. Another area of research is the investigation of the effects of [3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Finally, further research is needed to determine the safety and efficacy of [3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol in humans, including its potential use as a treatment for pain, inflammation, and mood disorders.
Conclusion
In conclusion, [3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. It has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively. [3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects, and it has a high affinity for the mu-opioid receptor. However, further research is needed to determine its safety and efficacy in humans, and to develop [3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol analogues with improved pharmacological properties.
Synthesis Methods
[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol can be synthesized through various methods, including the Grignard reaction and the reduction of a ketone intermediate. One common synthesis method involves the reaction of 2-chlorobenzaldehyde with cyclohexanone in the presence of a catalytic amount of zinc chloride. The resulting product is then reduced using sodium borohydride to yield [3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol.
Scientific Research Applications
[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been studied for its potential pharmacological properties, including its use as an analgesic and anti-inflammatory agent. It has also been investigated for its potential use as a treatment for depression and anxiety disorders. [3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to have a high affinity for the mu-opioid receptor, which is involved in pain regulation and mood modulation.
properties
IUPAC Name |
[3-(2-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO/c13-10-4-2-1-3-9(10)12-5-11(6-12,7-12)8-14/h1-4,14H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTVNBRIHZKRPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC=CC=C3Cl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2392675.png)
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2392677.png)
![cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B2392678.png)
![N-Ethyl-N-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2392679.png)

![ethyl 5-(chloromethyl)-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2392682.png)

![4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2392688.png)




![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2392696.png)